REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CCOC(C)=O.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([C:11]2[N:15]([CH3:16])[N:14]=[N:13][N:12]=2)[CH:3]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated on a H-cube® apparatus at 20° C.
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
triturated with MeOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
further triturated
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C1=NN=NN1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg | |
YIELD: CALCULATEDPERCENTYIELD | 15.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |